![molecular formula C12H19Cl B14606817 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane CAS No. 60819-19-4](/img/structure/B14606817.png)
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes a chloromethylidene group attached to a bicyclo[221]heptane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the chlorination of 2,2,7,7-tetramethylbicyclo[2.2.1]heptane using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a building block in drug design and development.
Wirkmechanismus
The mechanism of action of 3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The chloromethylidene group can undergo nucleophilic substitution, leading to the formation of new bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camphene: A bicyclic monoterpene with a similar bicyclo[2.2.1]heptane skeleton but different functional groups.
Norbornane: Another bicyclic compound with a similar structure but lacking the chloromethylidene group.
Uniqueness
3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential applications compared to other bicyclic compounds. This functional group allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
60819-19-4 |
|---|---|
Molekularformel |
C12H19Cl |
Molekulargewicht |
198.73 g/mol |
IUPAC-Name |
3-(chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H19Cl/c1-11(2)8-5-6-10(11)12(3,4)9(8)7-13/h7-8,10H,5-6H2,1-4H3 |
InChI-Schlüssel |
TZFBNRAQNCPXKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1C(C2=CCl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



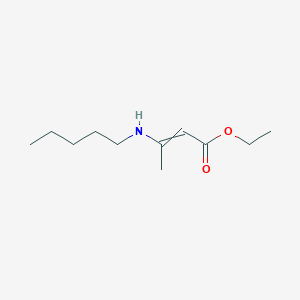
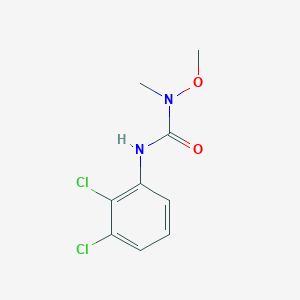
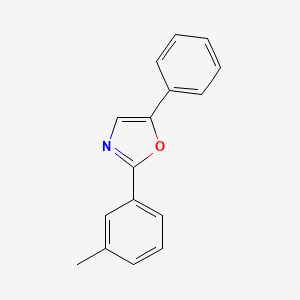
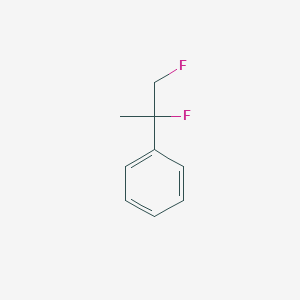
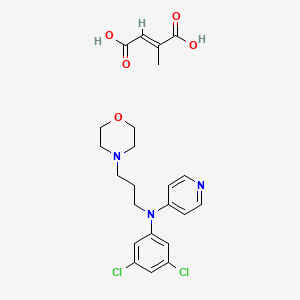

![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
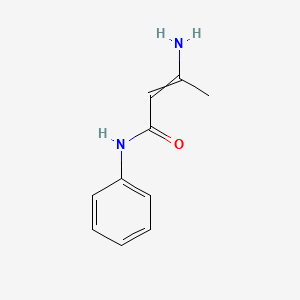
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)

